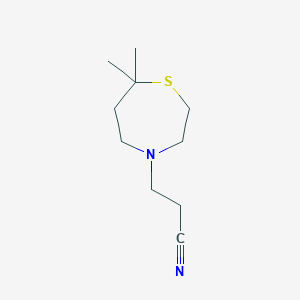
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile is a chemical compound with the CAS Number: 1697640-73-5 . It has a molecular weight of 198.33 . The IUPAC name for this compound is 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2S/c1-10(2)4-7-12(6-3-5-11)8-9-13-10/h3-4,6-9H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Adhesive Polymers
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile and its derivatives have applications in the synthesis of adhesive polymers. For example, 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate was synthesized and characterized for its adhesive properties, demonstrating potential in dental applications due to its strong acidic nature, enabling enamel and dentin etching without cytotoxic effects (Moszner et al., 2006).
Antimicrobial Agents
Compounds derived from 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile have been explored for their antimicrobial properties. A study on the synthetic utility of related compounds in the synthesis of bis-[1,3,4]thiadiazole and bis-thiazole derivatives showed promising antimicrobial results, highlighting their potential in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Catalysis
The exploration of alternative routes for 1,3-propanediol production, a key monomer in polytrimethylene-terephthalate manufacture, led to the investigation of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile derivatives. These derivatives have been used in vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on Cu/SiO2 catalysts. The study revealed insights into the catalytic reaction network and the effect of Cu+/Cu0 on selectivity, offering a new perspective on regioselective hydrogenation processes (Zheng et al., 2017).
Heterocyclic Chemistry
Research into the synthesis of novel bis-heterocyclic compounds with sulfur-containing units, including those derived from 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile, has been conducted. These studies aim to develop new methodologies for producing bisheterocycles, which have a wide range of potential applications in medicinal chemistry and as materials science precursors (Mabkhoot, 2009).
Bromodomain Ligands
The synthesis and characterization of 1,4-thiazepanes and 1,4-thiazepanones as three-dimensional fragments for screening libraries have shown that these structures, potentially derivable from 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile, can act as new BET bromodomain ligands. An efficient and diversified synthesis approach was reported, highlighting their significance in fragment-based drug discovery (Pandey et al., 2020).
Eigenschaften
IUPAC Name |
3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-10(2)4-7-12(6-3-5-11)8-9-13-10/h3-4,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSARAOVTFCWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile | |
CAS RN |
1697640-73-5 |
Source


|
| Record name | 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)
![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2447258.png)
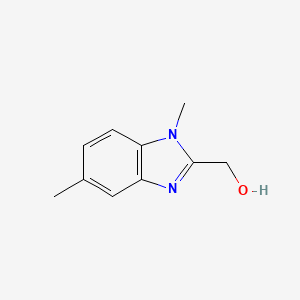
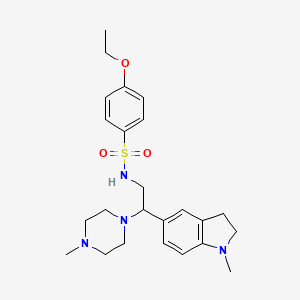
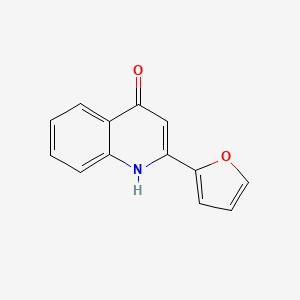
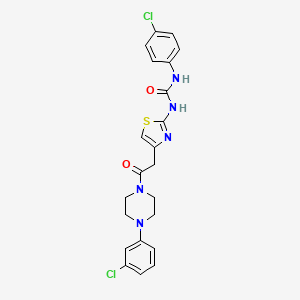
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2447264.png)
![4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/no-structure.png)
![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2447266.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2447268.png)
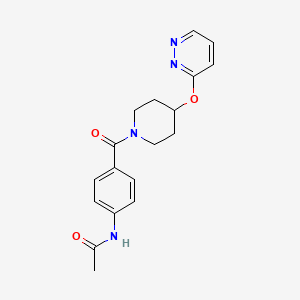
![2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole](/img/structure/B2447270.png)

![N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2447277.png)